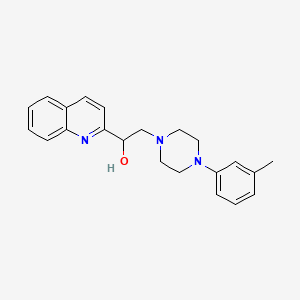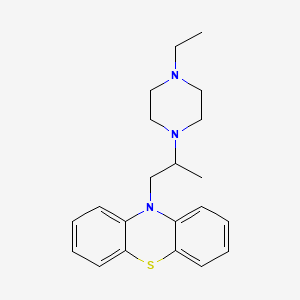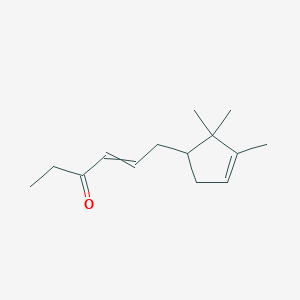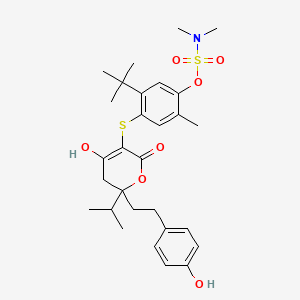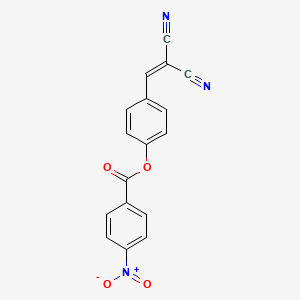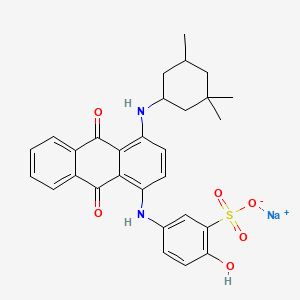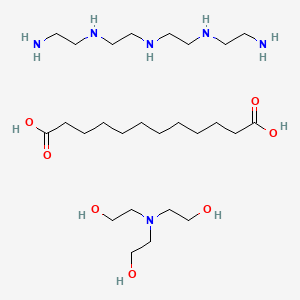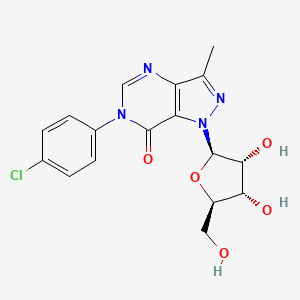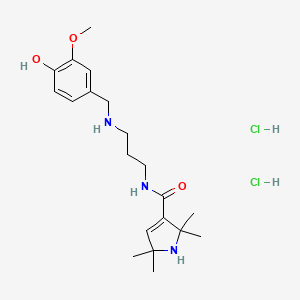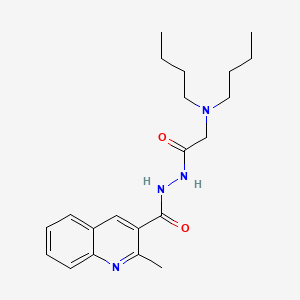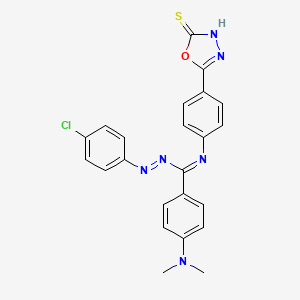
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family.
Méthodes De Préparation
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides with various reagents. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: Oxadiazoles can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of oxadiazoles can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the oxadiazole ring can be replaced with other functional groups.
Cyclization: Cyclization reactions with other heterocyclic compounds to form fused ring systems.
Common reagents used in these reactions include POCl3, KOH, ammonium thiocyanate, and various acid chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Agriculture: Oxadiazole derivatives have been explored as potential herbicides and insecticides.
Materials Science: These compounds are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting their therapeutic effects. For example, some oxadiazole derivatives inhibit bacterial enzymes, leading to antibacterial activity . The molecular targets and pathways involved are specific to the biological activity being studied.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds, such as:
1,3,4-Thiadiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
1,2,4-Triazoles: Another class of heterocyclic compounds with a different ring structure.
1,3,4-Oxadiazole-2-amines: Similar compounds with an amino group instead of a thione group.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their diverse biological activities and the ability to undergo various chemical reactions, making them versatile compounds for scientific research and industrial applications .
Propriétés
Numéro CAS |
122352-03-8 |
|---|---|
Formule moléculaire |
C23H19ClN6OS |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)imino-4-(dimethylamino)-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-30(2)20-13-5-15(6-14-20)21(27-26-19-11-7-17(24)8-12-19)25-18-9-3-16(4-10-18)22-28-29-23(32)31-22/h3-14H,1-2H3,(H,29,32) |
Clé InChI |
AMPVDYSLFGDQLX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


